molecular formula C19H18N6O B15103310 4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide

4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide

Cat. No.: B15103310
M. Wt: 346.4 g/mol
InChI Key: NGKLPLQOZCWNJU-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a benzimidazole ring

Preparation Methods

The synthesis of 4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The pyrazole and benzimidazole intermediates are then coupled with a butanamide linker using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide include:

    4-(1H-pyrazol-4-yl)pyridine: This compound shares the pyrazole and pyridine rings but lacks the benzimidazole moiety.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a pyrazole ring with different substituents and a triazole ring instead of a benzimidazole ring.

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

4-pyrazol-1-yl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C19H18N6O/c26-18(5-2-10-25-11-3-9-21-25)22-15-6-7-16-17(12-15)24-19(23-16)14-4-1-8-20-13-14/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,26)(H,23,24)

InChI Key

NGKLPLQOZCWNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CCCN4C=CC=N4

Origin of Product

United States

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